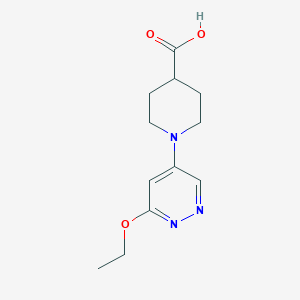
1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid
説明
1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of derivatives related to "1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid." For instance, the synthesis of new pyridine derivatives, including the structural manipulation of the piperidine and pyridazine moieties, has shown variable and modest activity against bacteria and fungi. This highlights the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Srinivasan et al., 2010).
Anticancer Applications
Compounds structurally similar to "this compound" have been evaluated for their anticancer activities. The synthesis of piperazine-2,6-dione derivatives and their anticancer activity evaluation suggest these compounds could have potential applications in cancer therapy. This research indicates the importance of the piperazine moiety and its derivatives in designing new anticancer agents (Kumar et al., 2013).
Structural and Chemical Properties
Research focusing on the crystal structure and chemical properties of related compounds provides insight into the design and optimization of new molecules with desired biological activities. The study of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for instance, sheds light on the conformation and potential interactions of similar compounds, which could inform future drug design and synthesis strategies (Faizi, Ahmad, & Golenya, 2016).
作用機序
Target of Action
Similar compounds such as isonipecotic acid, which also contains a piperidine ring with a carboxylic acid moiety, have been found to act as a partial agonist of the gaba a receptor .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, possibly gaba a receptors, to induce changes in cellular activity .
Biochemical Pathways
If the compound acts on gaba a receptors like isonipecotic acid, it may influence the gabaergic neurotransmission pathway .
Result of Action
If it acts as a partial agonist of the gaba a receptor like isonipecotic acid, it may modulate neuronal excitability and neurotransmission .
生化学分析
Biochemical Properties
1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a partial agonist of the GABA A receptor, a key neurotransmitter receptor in the central nervous system . This interaction suggests that this compound may modulate neurotransmission and affect various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the GABA A receptor can alter intracellular calcium levels, impacting cell signaling and metabolic pathways . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the GABA A receptor, acting as a partial agonist and modulating the receptor’s activity . This binding can lead to changes in ion channel conductance, influencing neuronal excitability and neurotransmission. Furthermore, it may inhibit or activate enzymes involved in metabolic pathways, altering cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the GABA A receptor can affect the synthesis and degradation of neurotransmitters, altering metabolic pathways in the central nervous system . Additionally, it may impact other metabolic processes by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported across cell membranes by specific transporters and binding proteins, which influence its localization and accumulation . The compound’s distribution within tissues can affect its efficacy and potential side effects, as it may accumulate in specific regions, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its interaction with the GABA A receptor suggests that it may localize to the cell membrane, where it can modulate receptor activity and influence cellular function.
特性
IUPAC Name |
1-(6-ethoxypyridazin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-7-10(8-13-14-11)15-5-3-9(4-6-15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUFBBSSGHVUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC(=C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


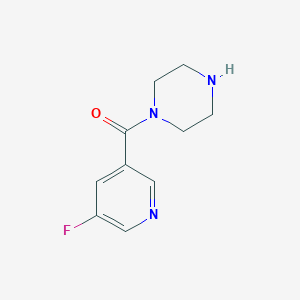
![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)
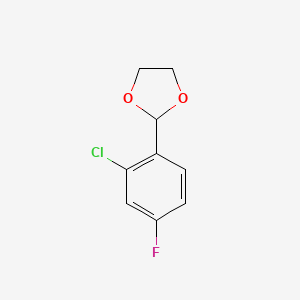
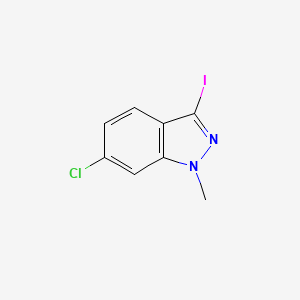


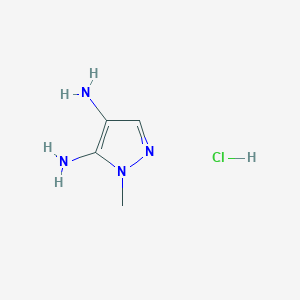
![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

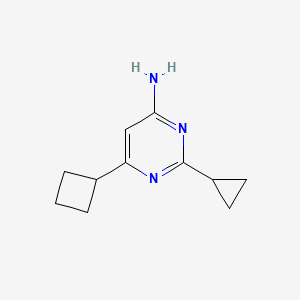

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
